![molecular formula C13H23Cl2N3O B1525219 2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride CAS No. 1246172-89-3](/img/structure/B1525219.png)
2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride
Overview
Description
“2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride” is a chemical compound with a wide range of potential applications. It appears as a white to off-white solid .
Synthesis Analysis
The synthesis of similar compounds often involves the use of dimethylethanolamine as a raw material. The temperature is controlled at 5-15°C under an ice water bath condition and a chlorination reaction is carried out between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H17N3O.2ClH/c1-6(8)7(11)9-4-5-10(2)3;;/h6H,4-5,8H2,1-3H3,(H,9,11);2*1H
. This indicates the presence of various functional groups including amine, amide, and chloride. Physical And Chemical Properties Analysis
This compound is a white to off-white solid . The molecular weight is 232.15 g/mol.Scientific Research Applications
Antitumor Properties
Research has indicated the potential of derivatives of 2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride in antitumor applications. Compounds related to this chemical structure have been observed to exhibit antitumor activity, particularly against solid tumors and leukemias. For instance, compounds bearing electron-withdrawing substituents demonstrated activity against the Lewis lung solid tumor in vivo, attributed to their predominant existence as monocations, allowing for efficient distribution (Denny et al., 1987). Moreover, derivatives of this compound, specifically monosubstituted derivatives, have shown varying degrees of antitumor activity, with 5-substituted derivatives exhibiting the highest levels of both in vitro and in vivo antileukemic activity (Rewcastle et al., 1986).
Applications in Polymer Science
The compound has implications in polymer science as well. For instance, polymers incorporating peptide linkages synthesized from monomers related to this compound have shown solubility in organic acids and polar aprotic solvents. These polymers, due to their biodegradability, are anticipated to find applications in agricultural or biomedical fields (Fan et al., 2000). Additionally, derivatives of the compound have been used in the synthesis of block copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).
Analytical Chemistry Applications
Derivatives of this compound have been employed in analytical chemistry as well. A method for the determination of amino compounds was developed using a derivative of this compound, highlighting its utility in high-performance liquid chromatography with fluorescence detection and mass spectrometry/atmospheric pressure chemical ionization for analyzing amines (You et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11;;/h3-7,12H,8-10,14H2,1-2H3,(H,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWOGZDOLSRFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(CC1=CC=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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